1-Bromoethynyl-3-chlorobenzene 1-Bromoethynyl-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540551
InChI: InChI=1S/C8H4BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H
SMILES: C1=CC(=CC(=C1)Cl)C#CBr
Molecular Formula: C8H4BrCl
Molecular Weight: 215.47 g/mol

1-Bromoethynyl-3-chlorobenzene

CAS No.:

Cat. No.: VC13540551

Molecular Formula: C8H4BrCl

Molecular Weight: 215.47 g/mol

* For research use only. Not for human or veterinary use.

1-Bromoethynyl-3-chlorobenzene -

Specification

Molecular Formula C8H4BrCl
Molecular Weight 215.47 g/mol
IUPAC Name 1-(2-bromoethynyl)-3-chlorobenzene
Standard InChI InChI=1S/C8H4BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H
Standard InChI Key YHQFKKWAFNMAJX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C#CBr
Canonical SMILES C1=CC(=CC(=C1)Cl)C#CBr

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

1-Bromoethynyl-3-chlorobenzene (systematic IUPAC name: 1-bromoethynyl-3-chlorobenzene) has the molecular formula C₈H₃BrCl and a molecular weight of 223.47 g/mol. The benzene ring is substituted at positions 1 and 3 with a bromoethynyl group and a chlorine atom, respectively. The ethynyl moiety introduces sp-hybridized carbon atoms, creating a linear geometry that influences intermolecular interactions and packing in the solid state .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Melting Point45–50°C (estimated)Analogous bromoethynyl arenes
Boiling Point210–220°C (extrapolated)QSPR models for halogenated aromatics
Solubility in Water<0.1 g/L (25°C)Hydrophobicity of halogens
LogP (Octanol-Water)3.2–3.8Computational prediction
Dipole Moment2.1–2.5 DDFT calculations

The chlorine atom’s electronegativity (-I effect) deactivates the ring, directing electrophilic substitution to the para position relative to the ethynyl group. Conversely, the bromoethynyl substituent exerts both -I and resonance effects, creating regions of electron deficiency ideal for nucleophilic attack 2.

Synthetic Methodologies

Direct Alkynylation Strategies

The most plausible route involves Sonogashira coupling between 3-chlorophenylacetylene and bromine sources. For example:

Reaction Scheme
3-Chlorophenylacetylene+CuBr2Pd(PPh3)4,Et3N1-Bromoethynyl-3-chlorobenzene\text{3-Chlorophenylacetylene} + \text{CuBr}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Et}_3\text{N}} \text{1-Bromoethynyl-3-chlorobenzene}

This method leverages palladium catalysis to facilitate carbon-halogen bond formation, though competing side reactions (e.g., homocoupling) may require careful control of stoichiometry and temperature2.

Halogen Exchange Reactions

An alternative approach involves treating 1-iodoethynyl-3-chlorobenzene with bromine in the presence of a copper(I) catalyst:

1-Iodoethynyl-3-chlorobenzene+Br2CuI, DMF1-Bromoethynyl-3-chlorobenzene+I2\text{1-Iodoethynyl-3-chlorobenzene} + \text{Br}_2 \xrightarrow{\text{CuI, DMF}} \text{1-Bromoethynyl-3-chlorobenzene} + \text{I}_2

While efficient, this method necessitates handling elemental bromine, posing safety challenges at scale.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Sonogashira Coupling60–75≥95Homocoupling byproducts
Halogen Exchange80–85≥98Bromine handling, iodine waste

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromoethynyl group serves as a versatile handle for Suzuki-Miyaura and Heck couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields extended π-conjugated systems:

1-Bromoethynyl-3-chlorobenzene+Ar-B(OH)2Pd(dba)2Ar-C≡C-C6H4-Cl+Byproducts\text{1-Bromoethynyl-3-chlorobenzene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2} \text{Ar-C≡C-C}_6\text{H}_4\text{-Cl} + \text{Byproducts}

Such derivatives find use in organic semiconductors and fluorescent probes .

Polymer Chemistry

Radical-initiated polymerization of 1-bromoethynyl-3-chlorobenzene produces poly(arylene ethynylene)s with tunable electronic properties. The chlorine substituent enables post-polymerization functionalization via nucleophilic aromatic substitution.

HazardPrecautionary Measure
Inhalation RiskUse fume hood; wear NIOSH-approved respirator
Skin ContactNitrile gloves; full-body protective clothing
DisposalIncineration with halogen scrubber

Future Research Directions

  • Catalytic Asymmetric Reactions: Exploiting the planar chirality of substituted derivatives.

  • Photophysical Studies: Correlating substituent effects with fluorescence quantum yields.

  • Scale-Up Challenges: Developing continuous-flow bromination processes to improve safety.

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